molecular formula C14H14O4P- B13402751 Bis(4-methylphenyl) phosphate CAS No. 27378-80-9

Bis(4-methylphenyl) phosphate

Cat. No.: B13402751
CAS No.: 27378-80-9
M. Wt: 277.23 g/mol
InChI Key: PLUDEAUQZKPAIN-UHFFFAOYSA-M
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Description

. This compound is characterized by the presence of two 4-methylphenyl groups and one phenyl group attached to a phosphate group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methylphenyl) phosphate typically involves the reaction of phosphorus oxychloride with 4-methylphenol (p-cresol) in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then treated with phenol to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylphenyl) phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of Bis(4-methylphenyl) phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzyme activity by binding to the active site of enzymes that hydrolyze phosphate esters . This inhibition can affect various metabolic pathways and cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-methylphenyl) phosphate is unique due to its specific substitution pattern on the phenyl rings, which influences its chemical reactivity and physical properties. The presence of methyl groups in the para position enhances its stability and makes it less prone to hydrolysis compared to other similar compounds .

Properties

CAS No.

27378-80-9

Molecular Formula

C14H14O4P-

Molecular Weight

277.23 g/mol

IUPAC Name

bis(4-methylphenyl) phosphate

InChI

InChI=1S/C14H15O4P/c1-11-3-7-13(8-4-11)17-19(15,16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,15,16)/p-1

InChI Key

PLUDEAUQZKPAIN-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C

Origin of Product

United States

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